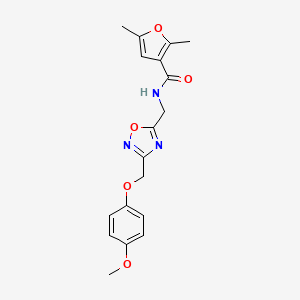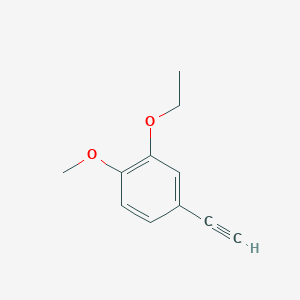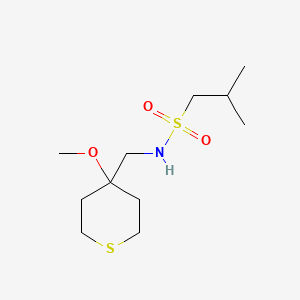
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide, also known as BMS-986177, is a novel compound developed by Bristol-Myers Squibb for the treatment of various diseases. This compound belongs to the class of small-molecule inhibitors that target specific proteins in the body.
Mécanisme D'action
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide works by binding to specific proteins in the body, inhibiting their activity and preventing them from carrying out their normal functions. This leads to a reduction in the symptoms associated with various diseases, including inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide has been shown to have significant biochemical and physiological effects in various preclinical studies. It has been shown to reduce the levels of inflammatory cytokines in the body, inhibit the growth of cancer cells, and reduce the severity of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide for lab experiments is its high purity and stability, which makes it suitable for use in various assays and experiments. However, one of the main limitations of this compound is its high cost, which may limit its use in some research settings.
Orientations Futures
There are several potential future directions for the research and development of N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide. One possible direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic diseases. Another possible direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
In conclusion, N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide is a promising compound that has shown significant potential for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic properties.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, which is then converted to the final product through a series of chemical reactions. The synthesis of N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide has been optimized to produce high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of specific proteins that play a key role in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-19(14(8-18)5-2-6-14)12(20)10-4-3-9(15)7-11(10)21-13(16)17/h3-4,7,13H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEJEKYWHCUFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)F)OC(F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2791393.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2791400.png)
![4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2791402.png)


![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2791406.png)

![2,4-difluoro-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2791409.png)

![Tert-butyl 2-(4-chlorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2791413.png)